5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide under acidic conditions to yield the desired pyrazolopyrimidine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2,6-dichloro-4-trifluoromethyl)phenyl)-4-(3-ethoxyphenyl)-3-methyl thiopyrazole: A potent GABA inhibitor with selectivity toward insect versus mammalian receptors.
5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole: Known for its potent corticotrophin activity.
Uniqueness
5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one stands out due to its unique structural features and versatile reactivity
Properties
Molecular Formula |
C13H13N5O |
---|---|
Molecular Weight |
255.28 g/mol |
IUPAC Name |
5-amino-1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H13N5O/c1-8-3-4-9(2)11(5-8)18-12-10(6-16-18)13(19)17(14)7-15-12/h3-7H,14H2,1-2H3 |
InChI Key |
BNNPTBCWABJFCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=O)N(C=N3)N |
Origin of Product |
United States |
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